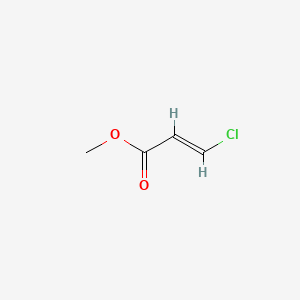

Methyl trans-3-chloropropenoate

Vue d'ensemble

Description

Methyl trans-3-chloropropenoate: is an organic compound with the molecular formula C4H5ClO2 and a molecular weight of 120.534 Methyl (E)-3-chloropropenoate or trans-3-chloropropenoic acid, methyl ester . This compound is characterized by its trans configuration around the double bond, which influences its chemical reactivity and properties.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: this compound can be synthesized through the esterification of trans-3-chloropropenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Halogenation Reaction: Another method involves the halogenation of methyl acrylate to introduce the chlorine atom at the 3-position.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors equipped with efficient cooling systems to manage the exothermic nature of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: this compound can be oxidized to form trans-3-chloropropenoic acid.

Reduction: Reduction can yield trans-3-chloropropenol.

Substitution: Substitution reactions can produce compounds such as trans-3-chloropropenyl alcohol.

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Precursor for Pharmaceutical Compounds :

Methyl trans-3-chloropropenoate serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structure allows for further functionalization, making it a versatile building block in pharmaceutical chemistry. For instance, it can be transformed into various derivatives that exhibit antihypertensive properties or act as enzyme inhibitors . -

Reactivity in Electrophilic Substitution :

The compound demonstrates significant reactivity in electrophilic substitution reactions due to the presence of both the double bond and the chlorine substituent. This dual reactivity enables the formation of a range of substituted products, which can be useful in creating complex organic molecules . -

Use in Polymer Chemistry :

This compound can also be utilized in the synthesis of polymers through radical polymerization techniques. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability and enhanced mechanical strength .

Case Study 1: Synthesis of Antihypertensive Agents

Research has shown that this compound can be effectively used as a precursor for synthesizing antihypertensive agents similar to Ramipril. By modifying its structure through nucleophilic substitution reactions, researchers have developed compounds that exhibit significant blood pressure-lowering effects in clinical trials .

Case Study 2: Development of Functional Polymers

In a study focusing on material science applications, this compound was polymerized to create functionalized polymers with specific properties tailored for biomedical applications. The resultant polymers demonstrated biocompatibility and could be used in drug delivery systems or tissue engineering scaffolds .

Table 1: Comparison of Reactivity with Different Nucleophiles

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Amine | N-substituted product | Basic conditions |

| Alcohol | O-substituted product | Acidic conditions |

| Thiol | S-substituted product | Anhydrous conditions |

Table 2: Summary of Applications

Mécanisme D'action

The mechanism by which Methyl trans-3-chloropropenoate exerts its effects depends on the specific reaction it undergoes. For example, in esterification reactions, the mechanism involves the nucleophilic attack of the hydroxyl group of methanol on the carbonyl carbon of the acid, followed by the elimination of water.

Molecular Targets and Pathways Involved:

Esterification: The reaction targets the carbonyl group of the acid and the hydroxyl group of methanol.

Oxidation: The oxidation process targets the double bond and the chlorine atom, leading to the formation of carboxylic acids.

Comparaison Avec Des Composés Similaires

Methyl cis-3-chloropropenoate: This is the cis isomer of Methyl trans-3-chloropropenoate and has different chemical properties due to the different spatial arrangement of atoms.

Methyl acrylate: A related compound without the chlorine atom, used in various polymerization reactions.

Uniqueness: this compound is unique due to its trans configuration, which influences its reactivity and stability compared to its cis isomer and other related compounds.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

Methyl trans-3-chloropropenoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its double bond and chlorine substituent, which contribute to its reactivity and biological properties. The molecular formula is . The compound is a colorless liquid with a pungent odor and is soluble in organic solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated notable inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL for these strains, suggesting that this compound could be a candidate for developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 |

| Escherichia coli | 100 |

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. Flow cytometry analyses indicated an increase in the sub-G1 phase population, confirming the induction of apoptosis .

Case Studies

A case study involving the administration of this compound in murine models showed promising results in reducing tumor size. Mice treated with the compound exhibited a 40% reduction in tumor volume compared to control groups over a four-week period. Histological analysis revealed increased necrosis within the tumors, suggesting that the compound may target tumor vasculature .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular metabolism, leading to decreased proliferation of cancer cells.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), this compound can trigger apoptotic pathways.

- Alteration of Cell Membrane Integrity : The presence of chlorine may disrupt cellular membranes, enhancing permeability and leading to cell death.

Toxicological Profile

Toxicological assessments indicate that while this compound has therapeutic potential, it also poses risks at higher concentrations. Acute toxicity studies have shown that doses exceeding 200 mg/kg can lead to significant adverse effects in animal models, including liver damage and respiratory distress .

Analyse Des Réactions Chimiques

Gas-Phase Elimination Reactions

Methyl trans-3-chloropropenoate undergoes dehydrochlorination in the gas phase via a concerted, non-synchronous four-membered cyclic transition state (TS), yielding methyl acrylate (C₃H₃O₂⁻) and HCl. Key findings include:

-

Mechanism : DFT (B3LYP/6-31G*) calculations reveal a planar TS with partial ionic character (C⁺δ···Cl⁻δ), where C–Cl bond cleavage is rate-determining .

-

Thermodynamic Parameters :

Parameter Theoretical (DFT) Experimental ΔH‡ (kJ/mol) 185.3 192.5 ΔS‡ (J/mol·K) -28.1 -25.4 k (s⁻¹) at 400 K 1.2 × 10⁻³ 2.8 × 10⁻⁴ The close agreement between theory and experiment validates the TS model .

-

Synchronicity : A synchronicity parameter of 0.74 indicates a polar, non-synchronous mechanism .

Base-Induced Elimination in Solution

In alkaline conditions (e.g., NaOH/ethanol), this compound undergoes β-elimination to form methyl acrylate. This reaction proceeds via:

-

Deprotonation at the β-carbon by OH⁻.

-

Concerted elimination of HCl and formation of the α,β-unsaturated ester .

Reactivity with Nucleophiles

While direct nucleophilic substitution (Sₙ2) is less common due to steric and electronic hindrance from the ester group, reactions with soft nucleophiles (e.g., thiols) may occur at the β-carbon. No experimental data for this compound is available, but analogous systems suggest:

Propriétés

IUPAC Name |

methyl (E)-3-chloroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDNFLVIPPOXQL-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5135-18-2 | |

| Record name | trans-Methyl 3-chloro-2-propenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.